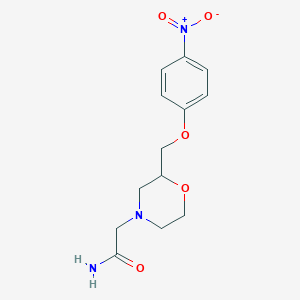
2-(2-((4-Nitrophenoxy)methyl)morpholino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-Nitrophenoxy)methyl)morpholino)acetamide typically involves the reaction of 4-nitrophenol with morpholine and acetic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures such as NMR, HPLC, and GC analysis to verify the compound’s purity and structural integrity .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-((4-Nitrophenoxy)methyl)morpholino)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrophenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
2-(2-((4-Nitrophenoxy)methyl)morpholino)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-((4-Nitrophenoxy)methyl)morpholino)acetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Methyl-3-nitrophenyl)acetamide
- 2-(2-((4-Cyano-7-methyl-1-morpholino-5,6,7,8-tetrahydro-2,7-naphthyridin-3-yl)thio)-N-(4-methoxyphenyl)acetamide
Uniqueness
2-(2-((4-Nitrophenoxy)methyl)morpholino)acetamide stands out due to its unique nitrophenoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in various fields .
Propiedades
Fórmula molecular |
C13H17N3O5 |
|---|---|
Peso molecular |
295.29 g/mol |
Nombre IUPAC |
2-[2-[(4-nitrophenoxy)methyl]morpholin-4-yl]acetamide |
InChI |
InChI=1S/C13H17N3O5/c14-13(17)8-15-5-6-20-12(7-15)9-21-11-3-1-10(2-4-11)16(18)19/h1-4,12H,5-9H2,(H2,14,17) |
Clave InChI |
IGBRDXGPJUSOSE-UHFFFAOYSA-N |
SMILES canónico |
C1COC(CN1CC(=O)N)COC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



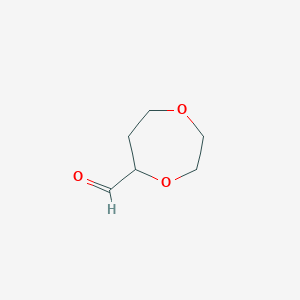
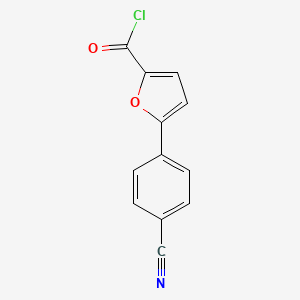
![3-Amino-N-(2-methoxyphenyl)-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15055048.png)
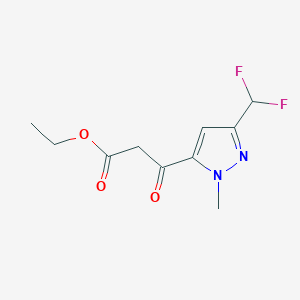
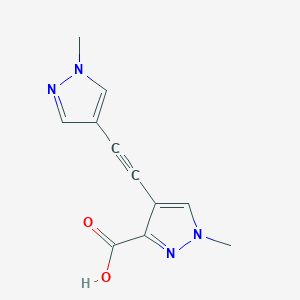
![3-(Chloromethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B15055068.png)

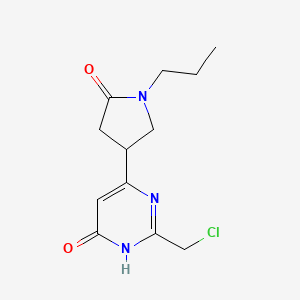
![4-Chloro-2-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B15055093.png)
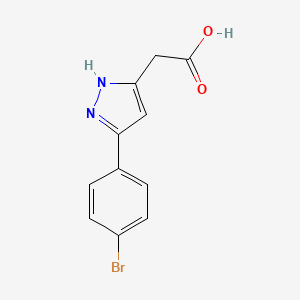
![N-[(Z)-(4-methoxyphenyl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B15055113.png)


